molecular formula C8H9BrClNO3 B2806461 3-(3-Bromopyridin-4-yl)-2-hydroxypropanoic acid hydrochloride CAS No. 2225154-31-2

3-(3-Bromopyridin-4-yl)-2-hydroxypropanoic acid hydrochloride

Cat. No.: B2806461
CAS No.: 2225154-31-2
M. Wt: 282.52
InChI Key: GHTWRIYCPOQUMO-UHFFFAOYSA-N
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Description

3-(3-Bromopyridin-4-yl)-2-hydroxypropanoic acid hydrochloride is a halogenated pyridine derivative featuring a 2-hydroxypropanoic acid backbone substituted with a 3-bromopyridin-4-yl group and a hydrochloride counterion. This compound combines a polar carboxylic acid moiety with a brominated aromatic heterocycle, conferring unique physicochemical properties.

Properties

IUPAC Name

3-(3-bromopyridin-4-yl)-2-hydroxypropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3.ClH/c9-6-4-10-2-1-5(6)3-7(11)8(12)13;/h1-2,4,7,11H,3H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTWRIYCPOQUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CC(C(=O)O)O)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225154-31-2
Record name 3-(3-bromopyridin-4-yl)-2-hydroxypropanoic acid hydrochloride
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Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H8BrNO3
  • Molar Mass : Approximately 245.06 g/mol
  • Structural Characteristics : The compound features a brominated pyridine ring and a hydroxypropanoic acid moiety, which contributes to its unique reactivity and interaction with biological systems.

Enzyme Inhibition Studies

The compound acts as a substrate analog, which is crucial for studying enzyme mechanisms. Its structural similarity to natural substrates allows researchers to investigate enzyme action and inhibition pathways, particularly in metabolic processes involving propanoic acid derivatives.

Pharmaceutical Development

The compound's unique structure makes it a candidate for drug design. It has been explored as a potential building block in synthesizing new pharmaceuticals aimed at treating various diseases, including bacterial infections and inflammatory conditions .

Research indicates that 3-(3-Bromopyridin-4-yl)-2-hydroxypropanoic acid hydrochloride exhibits significant biological activity:

  • Inhibition of Phosphodiesterase Enzymes : Studies have shown its potential as a phosphodiesterase inhibitor, which may have implications in treating inflammatory diseases .
  • Antimicrobial Properties : The compound has been tested for efficacy against various bacterial strains, demonstrating potential as an antibacterial agent .

Case Study 1: Enzyme Interaction

In a study examining the interactions between this compound and specific enzymes, researchers found that it effectively inhibited enzyme activity, providing insights into its mechanism of action. This study highlighted its role as a valuable tool in understanding metabolic pathways involving similar compounds.

Case Study 2: Antibacterial Efficacy

A recent investigation into the antibacterial properties of this compound revealed that it exhibited potent activity against drug-resistant strains of bacteria. This finding suggests its potential application in developing new antibiotics .

Mechanism of Action

The mechanism by which 3-(3-Bromopyridin-4-yl)-2-hydroxypropanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can bind to enzymes and receptors, influencing biological processes and chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Danshensu [(R)-3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic Acid]

  • Structural Similarities: Both compounds share the 2-hydroxypropanoic acid core.
  • Key Differences: Substituent: Danshensu has a 3,4-dihydroxyphenyl group, whereas the target compound features a bromopyridinyl group. Functional Groups: Danshensu contains two phenolic -OH groups, contributing to antioxidant activity, while the bromine atom in the target compound may enhance electrophilic reactivity. Solubility: Danshensu exists as a free acid with moderate water solubility, while the hydrochloride salt of the target compound likely exhibits higher solubility in polar solvents.
  • Pharmacological Context: Danshensu is a well-studied cardiovascular protectant with anti-inflammatory and antioxidant effects, attributed to its polyphenolic structure . The bromopyridine derivative, in contrast, may prioritize kinase inhibition or halogen-dependent bioactivity.

Salvianolic Acids (e.g., Salvianolic Acid B)

  • Structural Similarities: Salvianolic acids incorporate danshensu units, retaining the 2-hydroxypropanoic acid motif.
  • Key Differences: Molecular Complexity: Salvianolic acids are oligomers (e.g., three danshensu units in Salvianolic Acid B) with additional caffeic acid moieties, resulting in higher molecular weights (>700 Da vs. ~290 Da for the target compound). Bioactivity: Salvianolic acids exhibit broad-spectrum effects, including anticoagulant and neuroprotective actions, due to their polyphenolic and conjugated systems. The target compound’s smaller size and bromine atom may enable better membrane permeability and targeted interactions.

4-Amino-3-fluorophenylboronic Acid Hydrochloride

  • Structural Similarities : Both are hydrochloride salts with aromatic substituents.
  • Key Differences :
    • Functional Groups : The phenylboronic acid group enables carbohydrate binding, while the bromopyridine group favors halogen bonding or π-π stacking.
    • Applications : Boronic acid derivatives are used in Suzuki-Miyaura cross-coupling reactions or as proteasome inhibitors, whereas bromopyridines are common in kinase inhibitor design .

Tabulated Comparison of Key Properties

Property 3-(3-Bromopyridin-4-yl)-2-hydroxypropanoic Acid HCl Danshensu Salvianolic Acid B 4-Amino-3-fluorophenylboronic Acid HCl
Molecular Formula C₈H₇BrNO₃·HCl C₉H₁₀O₅ C₃₆H₃₀O₁₆ C₆H₈BClFNO₂
Molecular Weight (Da) ~290.5 198.2 718.6 209.4
Key Functional Groups Bromopyridine, HCl salt Dihydroxyphenyl, carboxylic acid Oligomeric danshensu-caffeic acid Boronic acid, fluorine, HCl salt
Solubility High (due to HCl salt) Moderate in water Low (requires DMSO) Moderate in polar solvents
Biological Role Potential kinase inhibitor Antioxidant, anti-inflammatory Anticoagulant, neuroprotectant Enzyme inhibitor (e.g., proteasomes)
References

Biological Activity

3-(3-Bromopyridin-4-yl)-2-hydroxypropanoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8_8H8_8BrNO3_3
  • SMILES : C1=CN=CC(=C1CC(C(=O)O)O)Br
  • InChIKey : NPPIURJPMOIQNT-UHFFFAOYSA-N

The compound features a brominated pyridine ring and a hydroxypropanoic acid moiety, which contribute to its biological activity.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could act as an inhibitor of certain kinases, which are critical in cancer cell proliferation. The inhibition of mitogen-activated protein kinase (MAPK) pathways has been documented for structurally similar compounds, indicating a possible mechanism for this compound as well.

Cytotoxicity

Cytotoxicity assays conducted on cell lines have shown that derivatives of hydroxypropanoic acids can induce apoptosis in cancer cells. The presence of the bromopyridine moiety may enhance the cytotoxic effects, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    • A study investigated the effects of various brominated pyridine derivatives on MAPK pathways. Results indicated that these compounds could significantly reduce cell viability in cancer cell lines through targeted enzyme inhibition.
  • Antimicrobial Testing :
    • In vitro testing against Gram-positive and Gram-negative bacteria showed promising results for related compounds. While direct testing on this compound is necessary, these findings suggest a potential for antimicrobial applications.
  • Cytotoxicity Assessment :
    • A cytotoxicity study revealed that similar hydroxypropanoic acid derivatives exhibited IC50_{50} values in the micromolar range against several cancer cell lines, indicating the need for further exploration of this compound's effects.

Data Table: Biological Activity Summary

Activity TypeRelated FindingsReferences
AntimicrobialEffective against various bacterial strains ,
Enzyme InhibitionPotential inhibitor of MAPK pathways
CytotoxicityInduces apoptosis in cancer cell lines

Q & A

Q. Critical parameters :

  • Catalyst loading (0.5–5 mol% Pd), reaction temperature (80–120°C), and reaction time (12–24 hours).
  • Acid concentration and solvent polarity during salt formation .

Which analytical techniques are most effective for confirming the structural integrity of this compound?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm the bromopyridinyl and hydroxypropanoic acid moieties. Key signals include aromatic protons (δ 7.5–8.5 ppm) and the hydroxyl proton (broad peak at δ 5–6 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) using a C18 column and UV detection at 254 nm .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 294.56) .

How can researchers optimize the purification process to achieve high purity (>98%)?

Q. Advanced

  • Recrystallization : Use ethanol/water (3:1 v/v) to selectively precipitate the hydrochloride salt. Cooling to 4°C improves crystal yield .
  • Column chromatography : For intermediates, employ silica gel with a gradient of ethyl acetate/hexane (20–50%) to remove unreacted bromopyridine derivatives .
  • Yield optimization table :
StepSolvent SystemPurity (%)Yield (%)
Cross-couplingDMF/H2O9065
Salt formationEthanol/H2O9885

What strategies are employed to analyze and mitigate stereochemical impurities in the synthesis?

Q. Advanced

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (70:30) to separate enantiomers .
  • Enantiopure starting materials : Employ (R)- or (S)-configured hydroxypropanoic acid precursors to avoid racemization .
  • Circular Dichroism (CD) : Confirm stereochemical integrity by comparing experimental CD spectra with computational models .

How should researchers address discrepancies between theoretical and observed NMR spectra?

Q. Advanced

  • Solvent effects : Account for deuterated solvent shifts (e.g., DMSO-d6 vs. CDCl3) .
  • Tautomerism analysis : Investigate keto-enol tautomerism in the hydroxypropanoic acid moiety using variable-temperature NMR .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .

What in vitro models are suitable for preliminary evaluation of its biological activity?

Q. Advanced

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Cell viability assays : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Receptor binding studies : Radioligand displacement assays for GPCR targets (e.g., β-adrenergic receptors) .

How to design a stability study under varying pH and temperature conditions?

Q. Advanced

  • Accelerated stability testing : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • pH-dependent stability : Prepare buffers (pH 1–13) and analyze hydrolysis products using LC-MS .
  • Degradation pathways : Identify major degradation products (e.g., dehalogenation or decarboxylation) .

What computational methods aid in predicting interaction with biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP-binding pockets (PDB ID: 1M17) .
  • Molecular Dynamics (MD) simulations : Analyze ligand-receptor stability over 100 ns trajectories (e.g., GROMACS) .
  • QSAR modeling : Correlate substituent effects (e.g., bromine position) with bioactivity .

How to troubleshoot low yields in the final hydrochloride salt formation step?

Q. Advanced

  • HCl concentration : Optimize stoichiometry (1.2–2.0 eq. HCl) to avoid excess acid precipitating impurities .
  • Solvent polarity : Switch from ethanol to acetone for improved salt solubility .
  • Crystallization rate : Slow cooling (0.5°C/min) enhances crystal size and purity .

What are the best practices for ensuring reproducibility in scaled-up synthesis?

Q. Advanced

  • Reaction monitoring : Use in situ FTIR to track cross-coupling completion .
  • Batch consistency : Pre-screen palladium catalyst batches for activity (e.g., via TON calculations) .
  • Process parameter table :
ParameterLab Scale (1g)Pilot Scale (100g)
Reaction time18 hours24 hours
Catalyst loading3 mol%2.5 mol%
Yield68%72%

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